molecular formula C23H22F3N5O B2926880 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 922613-03-4

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2926880
CAS RN: 922613-03-4
M. Wt: 441.458
InChI Key: OTWMUWGQUNDOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H22F3N5O and its molecular weight is 441.458. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

A study highlighted the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds were prepared through a series of chemical reactions and tested in vitro for their efficacy against the influenza A virus (subtype H5N1). Among the synthesized compounds, several demonstrated significant antiviral activities, with viral reduction in the range of 85–65% (Hebishy et al., 2020).

Herbicidal Properties

Research into pyridazinone herbicides has shown that certain substituted pyridazinone compounds inhibit the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. These compounds, including a new experimental herbicide, were found to resist metabolic detoxication in plants and interfere with chloroplast development, indicating a dual mode of action that could be beneficial for agricultural applications (Hilton et al., 1969).

Anti-tubercular Agents

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, demonstrating potential as new anti-tubercular agents (Srinivasarao et al., 2020).

Alpha(1)-Adrenoceptor Antagonists

A study described the design, synthesis, and biological evaluation of new compounds targeting alpha(1)-adrenoceptor (AR) blocking properties. These compounds, developed from a pharmacophore model, showed good affinity and selectivity toward alpha(1)-AR, indicating their potential in treating conditions associated with this receptor (Betti et al., 2002).

Acetylcholinesterase Inhibitors

Another study focused on the design, synthesis, and evaluation of a series of pyridazine analogues as acetylcholinesterase inhibitors. These compounds, derived from modifications of a base compound, showed potent inhibitory activity against acetylcholinesterase, suggesting their usefulness in treating diseases like Alzheimer's (Contreras et al., 2001).

properties

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O/c1-30-11-13-31(14-12-30)21-10-9-20(28-29-21)16-5-7-19(8-6-16)27-22(32)17-3-2-4-18(15-17)23(24,25)26/h2-10,15H,11-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWMUWGQUNDOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

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